

Application Notes and Protocols: Chondrocyte Monolayer Assay Using Adamts-5-IN-2

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Osteoarthritis (OA) is a degenerative joint disease characterized by the progressive breakdown of articular cartilage. A key initiating event in this process is the degradation of aggrecan, a major proteoglycan component of the cartilage extracellular matrix (ECM), by a family of enzymes known as aggrecanases. A Disintegrin and Metalloproteinase with Thrombospondin Motifs 5 (ADAMTS-5) has been identified as the primary aggrecanase responsible for cartilage degradation in OA.[1][2] Consequently, the inhibition of ADAMTS-5 presents a promising therapeutic strategy for the treatment of OA.

Adamts-5-IN-2 is a potent and selective small molecule inhibitor of ADAMTS-5 with an IC50 value of 0.71 μ M. This application note provides a detailed protocol for a chondrocyte monolayer assay to evaluate the efficacy of Adamts-5-IN-2 in a cell-based model of cartilage catabolism. The assay utilizes interleukin-1 β (IL-1 β) to induce a catabolic response in primary human chondrocytes, mimicking the inflammatory conditions observed in OA.[3][4][5] This protocol outlines the procedures for cell culture, induction of catabolism, treatment with Adamts-5-IN-2, and subsequent analysis of gene and protein expression to quantify the inhibitory effect of the compound.

Materials and Reagents

Primary Human Articular Chondrocytes



- Dulbecco's Modified Eagle Medium (DMEM)/F-12 (1:1)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin Solution
- Trypsin-EDTA
- Recombinant Human Interleukin-1β (IL-1β)
- Adamts-5-IN-2 (Soluble in DMSO)
- Dimethyl Sulfoxide (DMSO)
- Phosphate-Buffered Saline (PBS)
- RNA Isolation Kit
- cDNA Synthesis Kit
- qPCR Master Mix and Primers (for ADAMTS5, MMP13, ACAN, COL2A1, and a housekeeping gene, e.g., GAPDH)
- RIPA Lysis Buffer
- Protease Inhibitor Cocktail
- BCA Protein Assay Kit
- SDS-PAGE Gels
- PVDF Membranes
- Primary and Secondary Antibodies (for ADAMTS-5, MMP-13, Aggrecan, Type II Collagen, and a loading control, e.g., β-actin)
- Chemiluminescent Substrate



 Enzyme-Linked Immunosorbent Assay (ELISA) Kits (for secreted MMP-13 and aggrecan fragments)

Experimental ProtocolsPreparation of Reagents

- Complete Culture Medium: DMEM/F-12 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
- IL-1β Stock Solution (10 µg/mL): Reconstitute lyophilized IL-1β in sterile PBS according to the manufacturer's instructions. Aliquot and store at -80°C.
- Adamts-5-IN-2 Stock Solution (10 mM): Dissolve Adamts-5-IN-2 in DMSO. Aliquot and store at -20°C. Further dilute in culture medium to the desired final concentrations immediately before use. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.

Chondrocyte Monolayer Culture

- Thaw cryopreserved primary human articular chondrocytes and seed them in T75 flasks with Complete Culture Medium.
- Incubate the cells at 37°C in a humidified atmosphere of 5% CO2.
- Change the medium every 2-3 days.
- When the cells reach 80-90% confluency, passage them using Trypsin-EDTA.
- Seed the chondrocytes in 6-well or 12-well plates at a density of 2 x 10⁵ cells/cm² for subsequent experiments. Allow the cells to adhere and grow for 24-48 hours before treatment.

Induction of Catabolism and Inhibitor Treatment

 Once the chondrocytes have reached the desired confluency, replace the culture medium with a serum-free medium for 12-24 hours to synchronize the cells.



- Prepare treatment media containing the desired concentrations of **Adamts-5-IN-2**. A typical concentration range to test would be from 0.1 μM to 10 μM to encompass the IC50 value.
- Pre-treat the cells with the **Adamts-5-IN-2** containing medium for 1-2 hours.
- Following pre-treatment, add IL-1β to the wells to a final concentration of 10 ng/mL to induce a catabolic response. Include the following control groups:
 - Vehicle Control (DMSO)
 - IL-1β only
 - Adamts-5-IN-2 only
- Incubate the cells for the desired time points. For gene expression analysis, a 24-hour incubation is common. For protein analysis from cell lysates and conditioned media, a 48hour incubation may be appropriate.

Gene Expression Analysis by qRT-PCR

- After the treatment period, aspirate the culture medium and wash the cells with PBS.
- Lyse the cells directly in the wells and isolate total RNA using a commercial RNA isolation kit according to the manufacturer's protocol.
- Synthesize cDNA from the isolated RNA using a cDNA synthesis kit.
- Perform quantitative real-time PCR (qRT-PCR) using appropriate primers for the target genes (ADAMTS5, MMP13, ACAN, COL2A1) and a housekeeping gene.
- Analyze the data using the $\Delta\Delta$ Ct method to determine the relative fold change in gene expression compared to the vehicle control.

Protein Expression Analysis by Western Blot

Collect the conditioned media and store at -80°C for analysis of secreted proteins.



- Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing a protease inhibitor cocktail.
- Determine the protein concentration of the cell lysates using a BCA protein assay.
- Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane and then incubate with primary antibodies against ADAMTS-5, MMP-13, Aggrecan, and Type II Collagen, as well as a loading control.
- Incubate with the appropriate HRP-conjugated secondary antibodies.
- Visualize the protein bands using a chemiluminescent substrate and an imaging system.
- Quantify the band intensities using densitometry software and normalize to the loading control.

Analysis of Secreted Proteins by ELISA

- Thaw the collected conditioned media.
- Use commercial ELISA kits to quantify the concentration of secreted proteins of interest, such as MMP-13 and aggrecan fragments, according to the manufacturer's instructions.

Data Presentation

The quantitative data from the experiments can be summarized in the following tables for clear comparison. The data presented below is representative and based on the expected outcomes from the inhibition of ADAMTS-5 in an IL-1β-induced catabolic chondrocyte model, as informed by studies using ADAMTS-5 knockdown.[3][4]

Table 1: Effect of Adamts-5-IN-2 on Gene Expression in IL-1β-Stimulated Chondrocytes



Treatment Group	Relative Fold Change in ADAMTS5 mRNA	Relative Fold Change in MMP13 mRNA	Relative Fold Change in ACAN mRNA	Relative Fold Change in COL2A1 mRNA
Vehicle Control	1.0	1.0	1.0	1.0
IL-1β (10 ng/mL)	3.5 ± 0.4	4.2 ± 0.5	0.4 ± 0.1	0.3 ± 0.08
IL-1β + Adamts- 5-IN-2 (1 μM)	3.4 ± 0.3	2.1 ± 0.3	0.8 ± 0.15	0.7 ± 0.1

Data are presented as mean ± standard deviation.

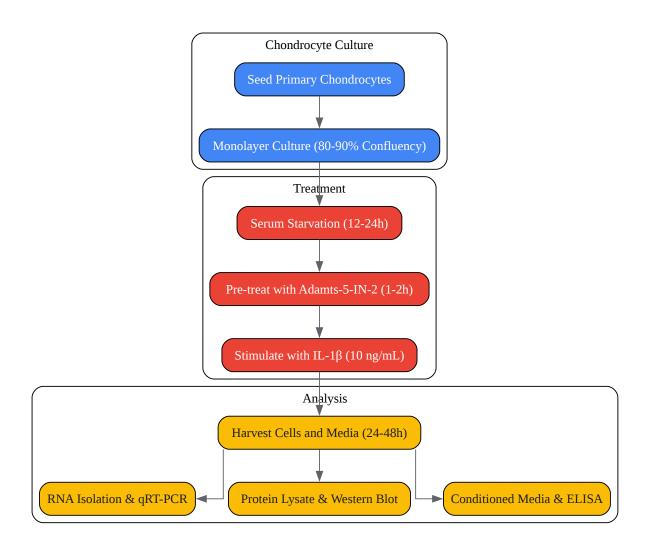
Table 2: Effect of Adamts-5-IN-2 on Protein Levels in IL-1β-Stimulated Chondrocytes

Treatment Group	Relative ADAMTS-5 Protein Level	Relative MMP- 13 Protein Level	Relative Aggrecan Protein Level	Relative Type II Collagen Protein Level
Vehicle Control	1.0	1.0	1.0	1.0
IL-1β (10 ng/mL)	2.8 ± 0.3	3.5 ± 0.4	0.5 ± 0.1	0.4 ± 0.09
IL-1β + Adamts- 5-IN-2 (1 μM)	2.7 ± 0.3	1.5 ± 0.2	0.9 ± 0.12	0.8 ± 0.1

Data are presented as mean \pm standard deviation, normalized to the loading control.

Mandatory Visualizations

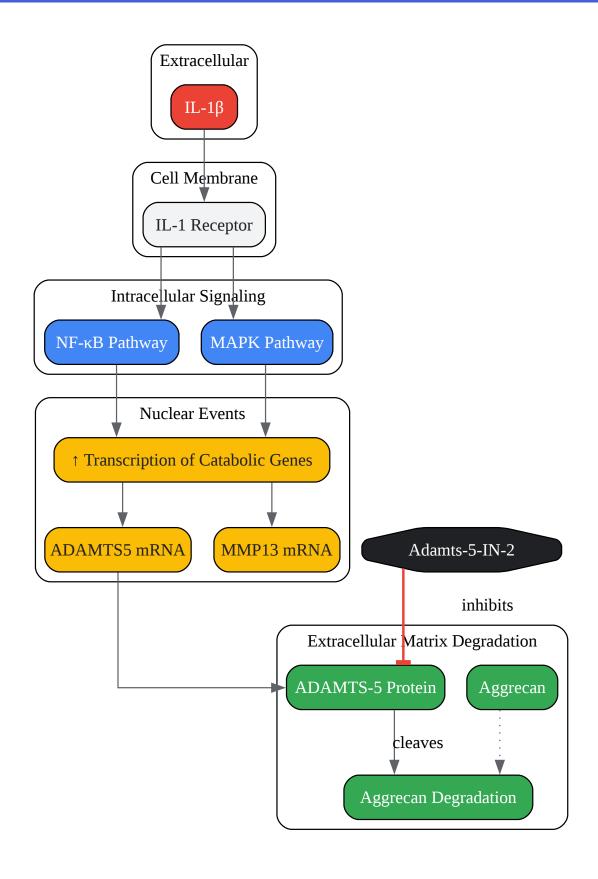




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Caption: Experimental workflow for the chondrocyte monolayer assay.





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Caption: ADAMTS-5 signaling pathway in chondrocyte catabolism.



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